Single-Digit Nanomolar sEH Inhibition Potency Comparable to Leading Clinical Candidate EC5026
The target compound inhibits recombinant human sEH with a Ki of 1.40–1.43 nM, measured across two independent assay formats (FRET-based displacement and reduction of ACPU binding) [1]. This potency is within 2‑fold of the clinical-stage sEH inhibitor EC5026 (Ki = 0.06 nM) and comparable to the highly optimized Compound No. 12 (Ki = 1.0 nM) from the same patent family [2], placing it among the most potent sEH inhibitors reported.
| Evidence Dimension | sEH inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.40 nM (FRET-based); Ki = 1.43 nM (ACPU-based) |
| Comparator Or Baseline | EC5026 (Ki = 0.06 nM); Compound No. 12 from US10377744 (Ki = 1.0 nM) |
| Quantified Difference | Target compound is 23‑fold less potent than EC5026 but equipotent to Compound No. 12 |
| Conditions | Recombinant human sEH expressed in baculovirus system; FRET displacement assay (1 h incubation); ACPU binding reduction assay |
Why This Matters
For investigators seeking a potent sEH inhibitor tool compound or lead with a publicly disclosed structure, this compound offers potency equivalent to the patent's top‑performing analogs without the IP restrictions of clinical candidates.
- [1] BindingDB. BDBM408978: Ki = 1.40 nM (FRET assay) and Ki = 1.43 nM (ACPU assay) for human sEH. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408978. View Source
- [2] BindingDB. BDBM408991 (Compound No. 12): Ki = 1.0 nM for human sEH. https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408991. EC5026 reference: PubCompare. Compound 1, by Gilead Sciences. https://www.pubcompare.ai. Ki = 0.06 nM. View Source
